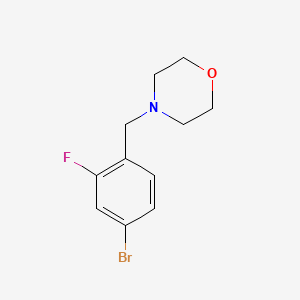

4-(4-Bromo-2-fluorobenzyl)morpholine

Beschreibung

Contextualizing the Academic Significance of Novel Morpholine (B109124) Derivatives in Chemical Research

The morpholine ring is a heterocyclic amine that is a common structural motif in a vast array of biologically active compounds. nih.govnih.gov Its presence is often associated with favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a "privileged scaffold" in drug design. nih.govnih.gov Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. jchemrev.come3s-conferences.orgresearchgate.net The versatility of the morpholine structure allows for extensive chemical modification, enabling the fine-tuning of its biological and physical characteristics. organic-chemistry.org This inherent adaptability has cemented the importance of novel morpholine derivatives as a focal point of academic and industrial research, with the continuous aim of discovering new therapeutic agents and functional materials. e3s-conferences.org

Rationale for In-Depth Academic Investigation of 4-(4-Bromo-2-fluorobenzyl)morpholine

The specific chemical structure of this compound provides a compelling rationale for its detailed academic investigation. The molecule incorporates several key features that are known to influence biological activity:

The Morpholine Moiety: As previously discussed, the morpholine ring itself imparts advantageous pharmacokinetic properties. nih.gov

The Benzyl (B1604629) Group: The benzyl substituent provides a lipophilic component that can facilitate passage through biological membranes.

Halogen Substitution: The presence of both bromine and fluorine atoms on the benzyl ring is of particular significance. Halogens are known to modulate the electronic properties and metabolic stability of molecules. nih.gov Fluorine, in particular, can enhance binding affinity to target proteins and improve bioavailability. nih.gov The combination of a bromo and a fluoro substituent creates a unique electronic and steric profile that warrants investigation.

The synthesis of this compound, while not extensively detailed in dedicated research articles, can be inferred from standard organic chemistry principles, likely involving the reaction of 4-bromo-2-fluorobenzyl halide with morpholine. A similar synthesis for a related compound, 4-(4-bromo-3-fluorobenzyl)morpholine, involves the reaction of 1-bromo-4-(bromomethyl)-2-fluorobenzene with morpholine in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. chemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 338454-98-1 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₃BrFNO sigmaaldrich.com |

| Molecular Weight | 274.13 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Overview of Current Research Gaps and Future Directions for this compound

Despite its promising structural features, dedicated research on this compound is still in its nascent stages. A thorough review of the current scientific literature reveals a significant gap in the understanding of its specific biological activities and potential applications.

Current Research Gaps:

Pharmacological Profiling: There is a lack of published data on the comprehensive pharmacological screening of this compound. Its potential anticancer, antimicrobial, anti-inflammatory, or other therapeutic effects remain unexplored.

Mechanism of Action: Without established biological activity, the mechanism by which this compound might exert any physiological effects is entirely unknown.

In-depth Toxicological Studies: No toxicological data is currently available to assess the safety profile of this compound.

Future Directions:

The existing research gaps provide a clear roadmap for future investigations:

Systematic Biological Screening: A primary focus should be on the comprehensive screening of this compound against a wide range of biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the substitution pattern on the benzyl ring would provide valuable insights into the structure-activity relationships and help in the optimization of any observed biological activity.

Computational Modeling: In silico studies, such as molecular docking, can be employed to predict potential biological targets and guide experimental work.

Material Science Applications: Beyond pharmacology, the unique electronic properties conferred by the halogenated benzyl group suggest that this compound could be investigated for applications in materials science, for instance, as a precursor for the synthesis of novel polymers or functional materials.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-bromo-2-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMLJVPTCMLEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620010 | |

| Record name | 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338454-98-1 | |

| Record name | 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromo-2-fluorobenzyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 4 Bromo 2 Fluorobenzyl Morpholine

Retrosynthetic Analysis of 4-(4-Bromo-2-fluorobenzyl)morpholine

A retrosynthetic analysis of this compound primarily involves the disconnection of the carbon-nitrogen (C-N) bond between the benzylic carbon and the morpholine (B109124) nitrogen. This disconnection points to two main synthetic strategies, as illustrated below.

The most intuitive disconnection breaks the C-N bond to yield morpholine and a suitable 4-bromo-2-fluorobenzyl electrophile. This approach suggests a direct alkylation of morpholine. A second disconnection pathway considers the formation of the C-N bond via reductive amination, which disconnects the target molecule to morpholine and 4-bromo-2-fluorobenzaldehyde (B134337).

Classical Synthetic Approaches to this compound

Based on the retrosynthetic analysis, two primary classical synthetic routes are considered for the preparation of this compound: nucleophilic substitution (alkylation) and reductive amination.

Alkylation Reactions Utilizing Morpholine as a Nucleophile

The most common and direct method for the synthesis of this compound is the nucleophilic substitution reaction between morpholine and a 4-bromo-2-fluorobenzyl halide. In this reaction, the lone pair of electrons on the nitrogen atom of the morpholine ring attacks the electrophilic benzylic carbon of the 4-bromo-2-fluorobenzyl halide, leading to the formation of the desired product and a halide salt.

A typical procedure involves the reaction of morpholine with 4-bromo-2-fluorobenzyl bromide in the presence of a base to neutralize the hydrobromic acid formed during the reaction. Common bases used for this purpose include potassium carbonate or triethylamine. The choice of solvent is also crucial for the reaction's efficiency, with polar aprotic solvents like acetonitrile or dimethylformamide being frequently employed.

A similar synthesis has been reported for the analogous compound, 4-(4-bromo-3-fluorobenzyl)morpholine, which was prepared by reacting 1-bromo-4-(bromomethyl)-2-fluorobenzene with morpholine in acetonitrile using potassium carbonate as the base. The reaction proceeded at room temperature over 17 hours to afford the product in an 86% yield amazonaws.com.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-bromo-4-(bromomethyl)-2-fluorobenzene | Morpholine | K2CO3 | Acetonitrile | 25 | 17 | 86 |

Reductive Amination Pathways for the Synthesis of this compound Precursors

An alternative to direct alkylation is the reductive amination of 4-bromo-2-fluorobenzaldehyde with morpholine. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the aldehyde and the secondary amine, which is then reduced in situ to the desired tertiary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)3) being a popular choice due to its mildness and selectivity. Other reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation can also be used. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several green chemistry approaches can be considered.

Solvent-Free Synthesis Methodologies

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. Solvent-free, or neat, reactions can lead to higher reaction rates, easier product isolation, and reduced environmental impact. The N-alkylation of amines, including morpholine, with benzyl (B1604629) halides can potentially be carried out under solvent-free conditions, for example, by heating a mixture of the reactants. Microwave irradiation is another technique that can facilitate solvent-free reactions by providing efficient and rapid heating.

Catalyst-Mediated Synthesis for Enhanced Atom Economy

The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. Addition reactions are considered to have 100% atom economy. While the classical alkylation and reductive amination pathways for the synthesis of this compound are not addition reactions, their atom economy can be improved through the use of catalytic methods.

The atom economy for the different synthetic routes can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Alkylation | 4-bromo-2-fluorobenzyl bromide + Morpholine | This compound | HBr | 75.3% |

| Reductive Amination | 4-bromo-2-fluorobenzaldehyde + Morpholine + NaBH(OAc)3 | This compound | NaOAc + B(OAc)2OH + H2 | 54.5% |

| Catalytic Alkylation with Alcohol | 4-bromo-2-fluorobenzyl alcohol + Morpholine | This compound | H2O | 93.8% |

As the table demonstrates, the catalyst-mediated alkylation of morpholine with 4-bromo-2-fluorobenzyl alcohol offers a significantly higher atom economy compared to the classical alkylation and reductive amination pathways, making it a more environmentally benign synthetic route.

Flow Chemistry Approaches for Continuous Synthesis of this compound

The transition from batch to continuous flow manufacturing is a paradigm shift in the pharmaceutical and fine chemical industries, offering significant advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the synthesis can be extrapolated from established flow chemistry protocols for similar transformations, particularly the N-alkylation of morpholine and the synthesis of fluorinated aromatic compounds. researchgate.netresearchgate.netbeilstein-journals.org

The synthesis of this compound involves the N-alkylation of morpholine with 4-bromo-2-fluorobenzyl bromide or a related electrophile. This reaction is well-suited for a continuous flow setup. A typical flow process would involve pumping streams of the reactants—morpholine and 4-bromo-2-fluorobenzyl halide—along with a suitable base and solvent through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst or scavenger. researchgate.net

Key advantages of a flow approach for this synthesis include:

Enhanced Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing, which can lead to faster reaction times and higher yields compared to batch processes. researchgate.net

Improved Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with handling hazardous reagents and managing exothermic reactions. nih.gov

Process Automation and Optimization: Continuous flow systems can be automated, allowing for rapid screening of reaction parameters such as temperature, pressure, residence time, and stoichiometry to quickly identify optimal conditions. researchgate.net

Telescoped Reactions: Flow chemistry enables the integration of multiple reaction and purification steps into a single, continuous process, reducing manual handling and the isolation of intermediates. nih.gov

For the synthesis of the fluorinated precursor, 4-bromo-2-fluorobenzyl bromide, flow chemistry also offers robust solutions. For instance, light-induced fluorination of benzylic compounds using reagents like Selectfluor has been successfully implemented in continuous-flow photoreactors. organic-chemistry.org

The table below summarizes findings from studies on N-alkylation of morpholine under continuous flow conditions, which can serve as a basis for designing a synthesis for the title compound.

| Catalyst/Reagent | Reactants | Reaction Type | Temperature (°C) | Pressure | Flow Rate/Residence Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|

| Al-SBA-15 | Morpholine, Methanol | N-methylation | 200 | 20 bar | 0.1 mL/min | Up to 99% conversion | researchgate.net |

| CuO–NiO/γ–Al2O3 | Morpholine, Methanol | N-methylation | 220 | 0.9 MPa | 0.15 h⁻¹ LHSV | 95.3% conversion, 93.8% selectivity | researchgate.net |

| None (Base mediated) | Morpholine, Alkyl Halide | N-alkylation | 100-120 | Not specified | 10-20 min residence time | High yield (general observation) | acs.org |

| Xanthone (photocatalyst), Selectfluor | Benzylic C-H | Benzylic Fluorination | Ambient | Not specified | < 30 min residence time | Very good yields | organic-chemistry.org |

Stereoselective Synthesis of Chiral Analogues of this compound

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Chiral analogues of this compound, where a stereocenter is introduced on the morpholine ring, can be synthesized using several asymmetric strategies. The primary focus is typically on creating chirality at the C2 or C3 positions of the morpholine ring.

One of the most effective methods for synthesizing 2-substituted chiral morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholines (3,4-dihydro-2H-1,4-oxazines). rsc.orgsemanticscholar.orgnih.gov This approach utilizes a chiral catalyst, typically a rhodium complex with a large-bite-angle bisphosphine ligand, to achieve high enantioselectivity. rsc.orgnih.gov The process involves the synthesis of an appropriate unsaturated morpholine precursor, followed by hydrogenation to install the stereocenter. This method has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.orgsemanticscholar.org

Another powerful strategy is the stereoselective reductive etherification of N-substituted amino keto alcohols. acs.org This method allows for the synthesis of a wide range of substituted morpholines, including cis-2,5-disubstituted and cis-2,6-disubstituted derivatives, with excellent diastereoselectivity. The key feature of this approach is that only one of the starting amino alcohol fragments needs to be enantiopure to control the stereochemistry of the final product. acs.org

Copper-promoted oxyamination of alkenes presents another route to functionalized morpholines. This method involves the intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene, providing 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov

The following table summarizes key findings for the stereoselective synthesis of chiral morpholine derivatives, which could be adapted for the synthesis of chiral analogues of this compound.

| Method | Catalyst/Reagent | Substrate Type | Key Features | Yield | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-Rhodium complex (e.g., SKP-Rh) | 2-Substituted Dehydromorpholines | Forms C2 stereocenter after cyclization. | Quantitative | Up to 99% ee | rsc.orgsemanticscholar.orgnih.gov |

| Reductive Etherification | Triethylsilane, Trifluoroacetic acid | N-substituted amino keto alcohols | Forms cis-2,5- or cis-2,6-disubstituted morpholines. | Good to Excellent | ≥19:1 dr | acs.org |

| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | Alkenols | Direct synthesis of 2-aminomethyl morpholines. | Good to Excellent | High diastereoselectivity | nih.gov |

| Resolution of Amide Intermediate | Chiral acid (e.g., dibenzoyl-L-tartaric acid) | Racemic morpholine amide | Classical resolution to separate enantiomers. | ~35% (for one enantiomer) | High ee post-resolution | semanticscholar.org |

Advanced Structural Characterization and Elucidation of 4 4 Bromo 2 Fluorobenzyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environments. For 4-(4-Bromo-2-fluorobenzyl)morpholine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed for a complete structural assignment.

Based on the molecule's structure, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the substituted benzene (B151609) ring, the benzylic protons (-CH₂-), and the two sets of chemically non-equivalent protons on the morpholine (B109124) ring. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom, including the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring.

While 1D NMR provides initial structural information, 2D NMR techniques are crucial for piecing together the complete molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be expected to show correlations between the adjacent protons within the aromatic ring. It would also clearly map the connectivity within the morpholine ring, showing correlations between the protons on carbons adjacent to the nitrogen and those on carbons adjacent to the oxygen.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu It is a highly sensitive method for assigning carbon signals. columbia.edu For the target molecule, HSQC would definitively link each proton signal from the morpholine and benzylic groups to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com HMBC is vital for identifying connectivity across quaternary (non-protonated) carbons and heteroatoms. Key expected correlations for this compound would include those between the benzylic protons and the aromatic carbons (including the quaternary carbons C1, C2, and C4), as well as correlations between the morpholine protons and the benzylic carbon. These correlations confirm how the benzyl (B1604629) and morpholine moieties are connected. columbia.edu

| Technique | Correlating Protons | Correlating Nucleus (Proton or Carbon) | Inferred Structural Information |

|---|---|---|---|

| COSY | Aromatic H-3 | Aromatic H-5 | Confirms adjacency of protons on the benzene ring. |

| COSY | Morpholine H (N-CH₂) | Morpholine H (O-CH₂) | Confirms connectivity within the morpholine ring. |

| HSQC | Benzylic -CH₂- | Benzylic -CH₂- Carbon | Assigns the benzylic carbon chemical shift. |

| HMBC | Benzylic -CH₂- | Aromatic C-1, C-2, C-6 | Confirms the attachment point of the morpholine-methyl group to the benzene ring. |

| HMBC | Morpholine H (N-CH₂) | Benzylic -CH₂- Carbon | Confirms the N-benzyl linkage. |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment of each nucleus within the crystal lattice. nih.gov

If this compound were to exhibit polymorphism, each crystalline form would produce a distinct ¹³C ssNMR spectrum. Differences in chemical shifts between polymorphs would arise from variations in molecular conformation and intermolecular packing arrangements, providing a unique fingerprint for each solid form. nih.gov This technique is thus crucial for identifying and quantifying different polymorphs in a bulk sample.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, offering a precise three-dimensional map of atomic positions in the solid state. mdpi.com This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and its arrangement within the crystal lattice.

SCXRD analysis would reveal the preferred conformation of this compound in the solid state. The morpholine ring is expected to adopt a stable chair conformation. The analysis would also precisely define the torsion angles describing the orientation of the 4-bromo-2-fluorophenyl group relative to the benzylic bridge and the orientation of the morpholine ring. This conformational data is crucial, as the three-dimensional shape of a molecule is intrinsically linked to its properties.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a core analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing how it fragments. The molecular formula of this compound is C₁₁H₁₃BrFNO. sigmaaldrich.com

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion would appear as a pair of peaks (M and M+2) of almost identical intensity, separated by two mass units. docbrown.info This provides a clear diagnostic marker for the presence of a single bromine atom in the molecule.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is predictable based on the relative stability of the resulting carbocations and radicals. The most probable cleavage would occur at the C-N bond and the benzylic C-C bond, as these are weaker points in the structure.

Key expected fragmentation pathways include:

Alpha-cleavage: Scission of the bond between the benzylic carbon and the nitrogen atom, leading to the formation of a stable 4-bromo-2-fluorobenzyl cation ([C₇H₅BrF]⁺) at m/z 189 and 191.

Formation of the morpholinomethyl cation: Cleavage of the bond between the benzylic carbon and the aromatic ring could produce a [C₅H₁₀NO]⁺ fragment at m/z 100.

Loss of the morpholine ring: Cleavage can also result in the loss of a neutral morpholine radical, leaving the 4-bromo-2-fluorobenzyl cation.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 273/275 | Molecular Ion [M]⁺ | [C₁₁H₁₃BrFNO]⁺ | Shows characteristic 1:1 isotopic pattern for Bromine. |

| 189/191 | 4-bromo-2-fluorobenzyl cation | [C₇H₅BrF]⁺ | Result of cleavage of the C-N bond. Shows Br isotope pattern. |

| 100 | Morpholinomethyl cation | [C₅H₁₀NO]⁺ | Result of cleavage of the benzylic C-C bond. |

| 86 | Morpholine radical cation | [C₄H₈NO]⁺ | Possible fragment from further rearrangement. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of a molecule by measuring its mass with high accuracy. For this compound, with the chemical formula C₁₁H₁₃BrFNO, the theoretical monoisotopic mass can be calculated with a high degree of precision. This calculated mass serves as a crucial reference for experimental verification.

HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a protonated molecular ion, [M+H]⁺. The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak, providing a clear signature for the presence of a single bromine atom in the structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | C₁₁H₁₃⁷⁹BrFNO⁺ | 273.0162 |

| [M+2]⁺ | C₁₁H₁₃⁸¹BrFNO⁺ | 275.0141 |

| [M+H]⁺ | C₁₁H₁₄⁷⁹BrFNO⁺ | 274.0240 |

| [M+H+2]⁺ | C₁₁H₁₄⁸¹BrFNO⁺ | 276.0219 |

| [M+Na]⁺ | C₁₁H₁₃⁷⁹BrFNNaO⁺ | 296.0059 |

| [M+Na+2]⁺ | C₁₁H₁₃⁸¹BrFNNaO⁺ | 298.0038 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides invaluable information about the connectivity of atoms within a molecule through controlled fragmentation. By selecting the precursor ion (e.g., the [M+H]⁺ ion of this compound) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The resulting product ions reveal the underlying structural motifs.

For this compound, the most probable fragmentation pathways would involve the cleavage of the most labile bonds. A primary fragmentation event is anticipated to be the cleavage of the benzylic C-N bond, which would lead to the formation of two key fragment ions: the morpholinium ion and the 4-bromo-2-fluorobenzyl cation. Further fragmentation of the 4-bromo-2-fluorobenzyl cation could involve the loss of HBr or a fluorine radical, providing further structural confirmation. The fragmentation of the morpholine ring is also possible, typically through a retro-Diels-Alder-type mechanism, leading to characteristic neutral losses.

Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment | Fragment m/z (for ⁷⁹Br) |

|---|---|---|---|

| 274.0240 | [C₇H₅BrF]⁺ | 4-bromo-2-fluorobenzyl cation | 188.9556 |

| 274.0240 | [C₄H₁₀NO]⁺ | Protonated morpholine | 88.0757 |

| 188.9556 | [C₇H₅F]⁺ | Fluorobenzyl cation | 109.0397 |

| 188.9556 | [C₇H₆Br]⁺ | Bromobenzyl cation | 170.9651 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Assessment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the conformational landscape of a molecule. The vibrational modes of this compound can be predicted based on the characteristic frequencies of its constituent parts.

The IR and Raman spectra are expected to display bands corresponding to the vibrations of the morpholine ring, the substituted benzene ring, and the benzylic methylene (B1212753) bridge. Key expected vibrational frequencies include C-H stretching vibrations of the aromatic ring and the aliphatic morpholine ring, C-O-C stretching of the ether linkage in the morpholine ring, C-N stretching of the tertiary amine, and vibrations associated with the C-F and C-Br bonds. The aromatic substitution pattern will also give rise to characteristic bands in the fingerprint region of the spectra. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (morpholine) | Stretching | 2980 - 2840 |

| C-O-C (ether in morpholine) | Asymmetric Stretching | 1140 - 1070 |

| C-N (tertiary amine) | Stretching | 1250 - 1020 |

| C-F (aromatic) | Stretching | 1250 - 1100 |

| C-Br (aromatic) | Stretching | 650 - 500 |

| Benzene Ring | C=C Stretching | 1600 - 1450 |

| Benzene Ring (substitution pattern) | Out-of-plane Bending | 900 - 675 |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization of Potential Analogues

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in determining the absolute configuration of chiral molecules. It is important to note that this compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum.

However, chiroptical spectroscopy would be an essential tool for the stereochemical characterization of chiral analogues of this compound. For instance, if a substituent were introduced to the morpholine ring or the benzylic carbon, creating a stereocenter, the resulting enantiomers would produce mirror-image CD and ORD spectra. The sign and magnitude of the Cotton effects in the CD spectrum could be used to assign the absolute configuration of the stereocenter, often in conjunction with quantum chemical calculations. This would be crucial in structure-activity relationship studies where the biological activity is dependent on the stereochemistry of the molecule.

Chemical Reactivity and Derivatization Strategies of 4 4 Bromo 2 Fluorobenzyl Morpholine

Reactions Involving the Morpholine (B109124) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the morpholine ring imparts nucleophilic and basic character, enabling a variety of bond-forming reactions at this position.

As a secondary amine, the morpholine nitrogen can be readily alkylated or acylated. N-alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) typically proceeds under basic conditions to yield quaternary ammonium (B1175870) salts. These reactions extend the carbon framework and can be used to introduce a positive charge into the molecule.

N-acylation involves the reaction of the morpholine nitrogen with acylating agents such as acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base like triethylamine, forms a stable amide bond. This transformation is a robust method for introducing carbonyl-containing functional groups.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product Structure | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | 4-(4-Bromo-2-fluorobenzyl)-4-methylmorpholin-4-ium iodide | Solvent (e.g., Acetonitrile), Room Temp |

| N-Acylation | Acetyl chloride (CH₃COCl) | 1-(4-(4-Bromo-2-fluorobenzyl)morpholin-4-yl)ethan-1-one | Base (e.g., Et₃N), Solvent (e.g., DCM), 0 °C to RT |

| N-Acylation | Benzoic anhydride (B1165640) ((C₆H₅CO)₂O) | (4-(4-Bromo-2-fluorobenzyl)morpholin-4-yl)(phenyl)methanone | Base (e.g., Pyridine), Heat |

Beyond simple acylation, the morpholine nitrogen can participate in more complex amide-forming reactions. Direct condensation with carboxylic acids can be achieved using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of the amide bond by activating the carboxylic acid.

Carbamate derivatives are accessible through the reaction of the morpholine nitrogen with chloroformates or isocyanates. For instance, reaction with ethyl chloroformate in the presence of a base yields the corresponding N-carbethoxy derivative, a stable carbamate. This functional group is significant in medicinal chemistry as a bioisostere for other functionalities.

Table 2: Amide and Carbamate Formation Strategies

| Reaction Type | Reagent | Product Structure | Typical Conditions |

|---|---|---|---|

| Amide Formation | Benzoic acid | (4-(4-Bromo-2-fluorobenzyl)morpholin-4-yl)(phenyl)methanone | Coupling agent (e.g., EDC), Solvent (e.g., DMF) |

| Carbamate Formation | Ethyl chloroformate (ClCO₂Et) | Ethyl 4-(4-bromo-2-fluorobenzyl)morpholine-4-carboxylate | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

| Urea Formation | Phenyl isocyanate (PhNCO) | 4-(4-Bromo-2-fluorobenzyl)-N-phenylmorpholine-4-carboxamide | Aprotic solvent (e.g., THF), Room Temp |

Transformations at the Aryl Bromide Moiety

The carbon-bromine bond on the fluorophenyl ring is a versatile functional group for constructing more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

The aryl bromide of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. mdpi.comnih.gov

Suzuki Reaction: Coupling with an aryl or vinyl boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base provides a powerful method for generating biaryl or styrenyl structures. rsc.orgnih.gov

Stille Reaction: This reaction involves coupling with an organostannane reagent, offering a complementary method to the Suzuki reaction that is tolerant of a wide range of functional groups. nih.govlibretexts.orgpsu.edu

Heck Reaction: The palladium-catalyzed reaction with an alkene, such as styrene (B11656) or an acrylate, results in the formation of a new carbon-carbon bond at the site of the bromine, yielding a substituted alkene. orgsyn.orglibretexts.orgbeilstein-journals.org

Sonogashira Reaction: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, provides a direct route to aryl alkynes. organic-chemistry.orgnih.govorganic-chemistry.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Product Type | Typical Catalytic System |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Biaryl | Pd(PPh₃)₄, Na₂CO₃ |

| Stille | Tributyl(vinyl)stannane | Styrene | Pd(PPh₃)₄, LiCl |

| Heck | Styrene | Stilbene | Pd(OAc)₂, PPh₃, Et₃N |

| Sonogashira | Phenylacetylene | Diarylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org The substrate, this compound, lacks such strong activating groups. The fluorine atom and the morpholinomethyl group are only weakly activating or deactivating. Consequently, direct displacement of the bromide or fluoride (B91410) via a classical SNAr mechanism is generally difficult and would likely require harsh reaction conditions (high temperatures and strong nucleophiles), which may lead to competing reactions or decomposition. nih.gov

A highly effective method for functionalizing the aryl bromide position is through lithium-halogen exchange. This reaction typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (e.g., -78 °C). harvard.eduprinceton.edu This process rapidly and cleanly converts the C-Br bond into a C-Li bond, generating a potent aryllithium nucleophile. ias.ac.intcnj.edu

This reactive intermediate can then be "quenched" by adding a wide variety of electrophiles, allowing for the introduction of diverse functionalities at the former site of the bromine atom. This two-step sequence provides access to a vast array of derivatives that are not easily accessible through other means.

Table 4: Functionalization via Lithium-Halogen Exchange and Electrophilic Quench

| Step 1: Exchange Reagent | Step 2: Electrophile | Reagent for Quench | Introduced Functional Group |

|---|---|---|---|

| n-Butyllithium | Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid (-COOH) |

| tert-Butyllithium | Aldehyde | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| n-Butyllithium | Borate (B1201080) Ester | Trimethyl borate (B(OMe)₃) | Boronic Acid (-B(OH)₂) |

| tert-Butyllithium | Alkyl Halide | Iodomethane (CH₃I) | Methyl Group (-CH₃) |

Reactivity of the Fluoroaryl Moiety

The substituted benzene (B151609) ring in this compound is the primary site for several key chemical transformations, largely dictated by the electronic and steric influences of the fluorine, bromine, and benzylmorpholine substituents.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides deprotonation to its ortho position by a strong base, typically an organolithium reagent. psu.edu In the case of this compound, the tertiary amine of the morpholine ring can act as a DMG. The nitrogen atom's lone pair can coordinate with the lithium cation of the organolithium base, directing deprotonation to an adjacent position on the aromatic ring. psu.edu

The regioselectivity of DoM on the 4-bromo-2-fluorobenzyl ring system is influenced by the interplay of the directing effects of the fluorine, bromine, and benzylmorpholine substituents. The fluorine atom is a moderate ortho-directing group, while the tertiary amine of the benzylmorpholine moiety can also direct lithiation. researchgate.net The bromine atom, on the other hand, is generally a weaker directing group for lithiation compared to fluorine and tertiary amines. frontiersin.org

Given the substitution pattern, there are two possible positions for ortho-lithiation directed by the benzylmorpholine group and the fluorine atom: C3 and C1 (if the benzyl group were at C2). However, with the existing structure, the most likely site for deprotonation would be the position ortho to the fluorine and meta to the bromine, which is the C3 position. The fluorine atom's electron-withdrawing nature increases the acidity of the ortho protons, making them more susceptible to deprotonation by a strong base. researchgate.net

It is important to note that with bromo-substituted arenes, a competing reaction of lithium-halogen exchange can occur, which is often faster than deprotonation. nih.gov However, with fluorinated aromatics, deprotonation is generally favored over lithium-halogen exchange. nih.gov The choice of the organolithium base and reaction conditions can be crucial in controlling the outcome. For instance, lithium diisopropylamide (LDA) is often used to favor deprotonation over halogen exchange. researchgate.net

A plausible DoM strategy for this compound would involve treatment with a strong lithium amide base like LDA at low temperatures, followed by quenching with an electrophile to introduce a new substituent at the C3 position.

Table 1: Potential Directed Ortho-Metalation Reactions of this compound

| Reagents | Proposed Intermediate | Potential Product (after electrophilic quench with E+) |

| 1. LDA, THF, -78 °C2. E+ | 3-Lithio-4-(4-bromo-2-fluorobenzyl)morpholine | 4-(4-Bromo-2-fluoro-3-E-benzyl)morpholine |

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. mdpi.com However, recent advancements have led to various methods for C-F bond functionalization, particularly in fluoroaromatic compounds. mdpi.com These methods often involve transition metal catalysis or the use of strong Lewis acids. researchgate.netmdpi.com

For this compound, C-F bond activation could potentially be achieved through several strategies:

Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is generally unreactive towards nucleophilic attack, SNAr can be facilitated in electron-deficient aromatic rings. The presence of the electron-withdrawing bromine atom might not be sufficient to activate the C-F bond for SNAr with common nucleophiles under standard conditions.

Transition Metal-Catalyzed C-F Activation: Palladium- and nickel-based catalysts have been shown to mediate the activation of C-F bonds in fluoroarenes, enabling cross-coupling reactions with various nucleophiles, including amines. mdpi.commdpi.com For example, a palladium-catalyzed reaction with a suitable amine could potentially replace the fluorine atom with a new amino group. The success of such a reaction would depend on the specific catalyst system and reaction conditions.

Lewis Acid-Promoted Activation: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. researchgate.net This can lead to the formation of a cationic intermediate that can be trapped by a nucleophile.

It is important to consider that the C-Br bond is significantly weaker than the C-F bond and would likely be the more reactive site in many transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Therefore, achieving selective C-F bond functionalization in the presence of a C-Br bond would require carefully designed reaction conditions and catalyst systems that favor C-F activation.

Regioselective Functionalization of the Benzyl Linker

The benzylic methylene (B1212753) group (-CH2-) in this compound is another potential site for functionalization. The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or ion.

One common method for benzylic functionalization is free radical bromination . This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would lead to the substitution of one of the benzylic hydrogens with a bromine atom, forming 4-(bromo(4-bromo-2-fluorophenyl)methyl)morpholine. This new benzylic bromide could then serve as a precursor for further nucleophilic substitution reactions.

Another potential transformation is benzylic oxidation . Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic position. Depending on the reaction conditions, this could lead to the formation of a ketone, 4-(4-bromo-2-fluorobenzoyl)morpholine.

More recently, methods for the direct C-H functionalization of benzylic positions have been developed, including trifluoromethylation reactions. nsf.gov These methods often employ radical-based mechanisms and can offer a direct route to introduce new functional groups at the benzylic carbon.

Table 2: Potential Reactions at the Benzyl Linker

| Reaction Type | Reagents | Potential Product |

| Free Radical Bromination | NBS, AIBN, CCl4 | 4-(Bromo(4-bromo-2-fluorophenyl)methyl)morpholine |

| Benzylic Oxidation | KMnO4, heat | 4-(4-Bromo-2-fluorobenzoyl)morpholine |

| Benzylic Trifluoromethylation | CF3 source, initiator | 4-(1-(4-Bromo-2-fluorophenyl)-1-(trifluoromethyl)methyl)morpholine |

Synthesis of Structurally Modified Analogues and Homologues of this compound

The synthesis of analogues of this compound can be approached by modifying either the morpholine ring, the benzyl linker, or the substitution pattern on the aromatic ring. Many morpholine-containing compounds exhibit significant biological activity, driving the synthesis of diverse analogues for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net

The most straightforward approach to synthesizing analogues is through the reaction of a substituted benzyl halide with morpholine or a substituted morpholine. For example, reacting various substituted 4-bromo-2-fluorobenzyl bromides with different morpholine derivatives would yield a library of analogues with modifications on the morpholine ring.

Alternatively, modifications can be introduced on the aromatic ring of a pre-formed 4-(benzyl)morpholine scaffold using reactions such as those described in the sections above (e.g., DoM, cross-coupling at the C-Br position).

The following table presents examples of structurally related benzylmorpholine analogues that have been synthesized, highlighting the diversity of structures that can be achieved.

Table 3: Examples of Synthesized Benzylmorpholine Analogues

| Compound Structure | Brief Description of Synthesis or Activity | Reference |

| 4-((1-Benzyl-1H-benzimidazol-2-yl)methyl)morpholine | Synthesized from 4-((1H-benzimidazol-2-yl)methyl)morpholine and benzyl chloride. | mdpi.com |

| 1-Benzyl-3-(2-((4-chlorophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | Prepared from 4-((1-benzyl-1H-benzimidazol-2-yl)methyl)morpholine and evaluated as a potential α-glucosidase inhibitor. | mdpi.com |

| 4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives | Synthesized from (4-hydroxy-aryl)-aryl methanones and evaluated for anti-proliferative activity. | epfl.ch |

Computational Chemistry and Theoretical Investigations of 4 4 Bromo 2 Fluorobenzyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(4-bromo-2-fluorobenzyl)morpholine. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties by solving the Schrödinger equation for its electronic system.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, have been instrumental in determining its ground state geometry and electronic properties.

The geometry of the molecule is optimized to find the lowest energy conformation. In this state, the morpholine (B109124) ring typically adopts a stable chair conformation. The bond lengths and angles are influenced by the electronic effects of the bromo- and fluoro-substituents on the benzyl (B1604629) ring.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between these orbitals provides an indication of the molecule's chemical stability. For this compound, the HOMO is typically localized on the electron-rich morpholine ring and the benzyl group, while the LUMO is distributed over the aromatic ring, influenced by the electron-withdrawing halogen substituents.

A Mulliken population analysis can be performed to determine the partial atomic charges, which helps in identifying the electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atom of the morpholine ring is expected to have a significant negative charge, making it a nucleophilic center. Conversely, the carbon atoms attached to the bromine and fluorine atoms are expected to be more electrophilic.

Table 1: Calculated Electronic Properties of this compound and Related Compounds using DFT (B3LYP/6-31G)*

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.25 | -1.15 | 5.10 |

| N-Benzylmorpholine | -5.98 | -0.95 | 5.03 |

| 4-Bromo-2-fluorotoluene | -6.80 | -1.50 | 5.30 |

Note: The data in this table is illustrative and based on typical values for similar compounds calculated using the specified DFT method.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more rigorous determination of the electronic structure, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods provide a higher level of accuracy, which is crucial for benchmarking DFT results and for studying systems where electron correlation effects are particularly important.

These high-level calculations can refine the understanding of the electronic distribution and the nature of the chemical bonds within this compound. They can provide more accurate predictions of properties like ionization potential and electron affinity, which are directly related to the HOMO and LUMO energies, respectively.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. The morpholine ring is known to exist predominantly in a chair conformation. mdpi.comresearchgate.netnih.govnih.govuni-muenchen.de However, the orientation of the 4-bromo-2-fluorobenzyl group relative to the morpholine ring can vary.

A potential energy surface (PES) scan can be performed to explore the rotational barrier around the C-N bond connecting the benzyl group to the morpholine ring. This is achieved by systematically rotating the dihedral angle and calculating the energy at each step. The results of such a scan would reveal the most stable conformations and the energy barriers between them. It is expected that the steric hindrance between the ortho-fluorine atom and the morpholine ring will influence the preferred orientation of the benzyl group.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a condensed phase, such as in a solvent like water. mdpi.com In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion. This provides a detailed picture of the molecule's flexibility, conformational changes, and interactions with its environment.

Prediction of Spectroscopic Properties using Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the 1H and 13C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net These predicted chemical shifts can be compared with experimental NMR data to confirm the structure of the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2950-2850 |

| C-N stretch | 1150-1050 |

| C-O-C stretch | 1100-1000 |

| C-Br stretch | 650-550 |

| C-F stretch | 1250-1150 |

Note: The data in this table is illustrative and based on typical vibrational frequencies for the specified functional groups.

Reactivity Prediction and Reaction Mechanism Studies via Computational Catalysis

Computational methods are invaluable for predicting the reactivity of this compound and for studying its potential reaction mechanisms. Reactivity indices, derived from DFT calculations, can identify the most likely sites for electrophilic and nucleophilic attack.

For instance, the Fukui function can be calculated to determine the local reactivity of different atoms in the molecule. The nitrogen atom of the morpholine ring is expected to be a primary site for electrophilic attack due to its high nucleophilicity. The aromatic ring, influenced by the halogen substituents, can undergo electrophilic aromatic substitution, and computational studies can predict the regioselectivity of such reactions.

Furthermore, computational catalysis can be used to model the interaction of this compound with a catalyst and to elucidate the mechanism of a catalyzed reaction. This involves calculating the energies of reactants, products, intermediates, and transition states to map out the entire reaction pathway. Such studies are crucial for designing new synthetic routes and for understanding the role of this molecule in various chemical transformations.

Exploratory Investigations into the Biological and Pharmacological Potential of 4 4 Bromo 2 Fluorobenzyl Morpholine and Its Analogues

In Silico Screening and Molecular Docking Studies for Potential Biological Targets

Computational methods such as virtual screening and molecular docking are essential initial steps in drug discovery to identify potential biological targets for novel compounds like 4-(4-bromo-2-fluorobenzyl)morpholine and its derivatives. These techniques allow for the rapid, cost-effective evaluation of interactions between a small molecule and a vast library of macromolecular targets. gyanvihar.orgnih.gov

Virtual screening campaigns for analogues of this compound typically employ two primary strategies: ligand-based and structure-based screening.

Ligand-Based Virtual Screening (LBVS): This approach leverages the knowledge of existing active molecules (ligands) that bind to a specific target. A pharmacophore model can be constructed, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. mdpi.com For morpholine-containing compounds, the morpholine (B109124) oxygen often serves as a key hydrogen bond acceptor, while the substituted phenyl ring provides critical hydrophobic and aromatic interactions. acs.orgnih.gov A library of compounds, including this compound analogues, would be screened to identify molecules that match this pharmacophoric model.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, SBVS can be performed. nih.gov This involves docking a library of compounds into the target's binding site to predict their binding orientation and affinity. mdpi.com Given the structural similarities of this compound to known kinase inhibitors, likely targets for SBVS would include the ATP-binding sites of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinases (PI3K). acs.orgresearchgate.netmdpi.com

Molecular docking simulations predict how a ligand like this compound might bind to a protein's active site and estimate the strength of this interaction, often expressed as a binding energy or docking score. nih.gov Studies on structurally related compounds provide a strong indication of the likely interaction patterns.

For example, molecular docking studies on quinazoline (B50416) derivatives featuring a 4-anilino moiety with halogen substitutions (such as 3-chloro-4-(3-fluorobenzyloxy)aniline) have shown potent inhibition of EGFR. mdpi.com In these models, the quinazoline core forms crucial hydrogen bonds with hinge region residues (e.g., Met793) of the kinase, while the substituted phenyl group occupies an adjacent hydrophobic pocket. mdpi.com Similarly, a 4-(4-bromo-2-fluorobenzyl) group would be expected to position the bromo-fluorophenyl ring into a hydrophobic pocket, with the halogens potentially forming specific interactions that enhance binding affinity.

The morpholine ring is also critical for interaction. In many kinase inhibitors, the oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, further anchoring the molecule in the active site. acs.orgnih.gov Docking studies of various morpholine-containing compounds have consistently highlighted this role. nih.govacs.org

| Analogue Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinazoline-based Thiazole Derivatives | EGFR Kinase | -8.5 to -9.5 | Met793, Leu718, Val726, Cys797 | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one Derivatives | VEGFR2 Kinase | -6.15 | Leu840, Val848, Cys1045, Phe1047 | mdpi.com |

| Morpholine-derived Thiazoles | Bovine Carbonic Anhydrase-II | -3.4 to -6.1 | His94, His96, His119, Thr199, Thr200 | nih.gov |

| 5-Deazaalloxazine Analogs | c-Kit PTK | -11.07 | Cys673, Val694, Asp810 | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For this compound, SAR would involve the systematic modification of its structure to optimize its interaction with a chosen biological target.

A library of analogues would be designed and synthesized to probe the importance of different parts of the parent molecule. The synthesis would likely start from 4-bromo-2-fluorobenzaldehyde (B134337) or a related precursor, which is then reacted to attach the morpholine moiety, often via reductive amination. researchgate.netnih.gov Key modifications for SAR exploration would include:

Phenyl Ring Substitutions: The position and nature of the halogen substituents would be varied. For instance, moving the bromo or fluoro groups to other positions, or replacing them with other electron-withdrawing or electron-donating groups (e.g., -Cl, -CH₃, -OCH₃) would reveal their influence on binding potency and selectivity. mdpi.comnih.gov

Morpholine Ring Modifications: Derivatives with substitutions on the morpholine ring itself (e.g., methyl groups) could be synthesized to explore steric tolerance within the binding pocket. Bridged morpholines have also been used to create more rigid structures that can enhance binding affinity. researchgate.net

Linker Modification: The methylene (B1212753) (-CH₂-) linker connecting the phenyl and morpholine rings could be altered. Increasing or decreasing its length, or replacing it with a more rigid group (like an amide), would probe the optimal spatial relationship between the two key pharmacophoric elements.

Based on extensive research into morpholine-containing bioactive compounds, several key pharmacophoric features can be elucidated that are likely relevant to this compound and its analogues. researchgate.netresearchgate.nete3s-conferences.org

The Morpholine Moiety: This group is often termed a "hydrophilic handle." It generally improves aqueous solubility and metabolic stability compared to more lipophilic amines like piperidine. sci-hub.se The oxygen atom is a potent hydrogen bond acceptor, which is a critical interaction for binding to the hinge region of many protein kinases. acs.orgnih.gov

The Substituted Phenyl Ring: This part of the molecule is typically responsible for engaging with hydrophobic pockets in the target protein. The specific substitutions dictate the nature of these interactions.

Halogens (Bromo and Fluoro): These atoms contribute to binding through hydrophobic and van der Waals interactions. The bromine atom, in particular, can participate in halogen bonding, a specific non-covalent interaction that can significantly enhance binding affinity. The fluorine atom can modulate the electronic properties of the ring and form specific interactions with the protein backbone.

The Benzyl (B1604629) Linker: This flexible linker allows the morpholine and phenyl moieties to adopt an optimal conformation to fit within the binding site of a target protein. Its length and flexibility are often crucial for achieving high-affinity binding. nih.gov

Mechanistic Investigations of Predicted Biological Activities

While direct mechanistic studies on this compound are not available, the mechanisms of action can be inferred from the predicted biological targets identified through in silico methods and by analogy to well-characterized inhibitors with similar structures.

Mechanism as a Kinase Inhibitor: If this compound or its analogues target protein kinases like EGFR or VEGFR2, the primary mechanism would be competitive inhibition at the ATP-binding site. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase. This halts the downstream signaling cascade that relies on protein phosphorylation, ultimately leading to effects such as the inhibition of cell proliferation, migration, and angiogenesis in cancer models. nih.govmdpi.com

Mechanism as an Enzyme Inhibitor: Should the compound target other enzymes, the mechanism would be specific to that target. For instance, if it were found to inhibit carbonic anhydrase, the mechanism would likely involve the coordination of a part of the molecule (such as the morpholine nitrogen) to the zinc ion located in the enzyme's active site. This interaction would block the enzyme's ability to catalyze the hydration of carbon dioxide, a process vital in various physiological functions. nih.govnih.gov

Further experimental validation, such as enzymatic assays, cell-based assays, and eventually in vivo studies, would be required to confirm these predicted targets and elucidate the precise mechanism of action for this compound.

Enzyme Inhibition and Activation Studies

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, frequently contributing to the interaction of small molecules with enzyme active sites. nih.gov Analogues of this compound, which feature the core morpholine ring system often attached to an aromatic or heteroaromatic scaffold, have demonstrated significant inhibitory activity against a variety of enzyme classes.

Substituted benzomorpholine derivatives, for instance, have been synthesized and evaluated as inhibitors of the histone lysine (B10760008) methyltransferase EZH2, an enzyme implicated in cancer progression. nih.gov Furthermore, studies on N-methylmorpholine-substituted benzimidazolium salts revealed potent α-glucosidase inhibitory activity; notably, the most active compound in this series featured a 4-bromophenyl group, suggesting that the halogen substitution present in this compound could be favorable for interaction with certain enzyme targets. mdpi.com

Other related structures, such as quinolines bearing morpholine or piperazine (B1678402) substituents, have been shown to inhibit metabolic enzymes including human carbonic anhydrase isoforms (hCA I and II) and α-glucosidase. researchgate.net Additionally, the broader class of substituted benzylidene derivatives has been explored for the development of dual cholinesterase (both Acetylcholinesterase and Butyrylcholinesterase) inhibitors for potential application in Alzheimer's disease treatment. nih.gov These precedents suggest that this compound could be a candidate for screening against kinases, metabolic enzymes, and proteases, where the morpholine ring can act as a key interacting element or a scaffold to properly orient the substituted benzyl group for optimal binding.

Receptor Binding and Signaling Pathway Modulation

The structural components of this compound suggest a potential for interaction with various cell surface and intracellular receptors. The morpholine ring is recognized for its ability to confer selective affinity for a diverse range of receptors. nih.gov In the context of the central nervous system (CNS), morpholine-containing compounds have been identified as modulators of neuroreceptors like cannabinoid and metabotropic glutamate (B1630785) receptors, which are involved in the regulation of mood and pain perception. acs.orgnih.gov The physicochemical properties of the morpholine ring, including its pKa and flexible conformation, can also improve the pharmacokinetic profile and brain permeability of drug candidates, making them suitable for targeting CNS receptors. nih.govacs.org

Beyond neuroreceptors, signaling pathways critical to cell proliferation and survival are also potential targets. For example, several morpholine derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, a key signaling cascade that is often dysregulated in cancer. e3s-conferences.org The aryl-morpholine substructure, in particular, has been identified as a pharmacophore that interacts with the PI3K kinase family. nih.gov The 4-bromo-2-fluorobenzyl moiety of the target compound could engage in specific interactions, such as halogen bonding or hydrophobic interactions, within the ligand-binding domains of various receptors, potentially modulating their activity and downstream signaling events. Exploratory studies would be necessary to determine the specific receptor binding profile and its impact on cellular signaling pathways.

Exploratory Cell-Based Assays for Preliminary Biological Assessment

Initial assessment of the biological effects of a novel compound like this compound typically involves a suite of cell-based assays to determine its general cytotoxicity and to screen for any specific, unpredicted biological activities.

In vitro cytotoxicity assays are a fundamental first step in evaluating the therapeutic potential and potential liabilities of a new chemical entity. These assays measure the effect of a compound on cell viability and proliferation across a panel of cell lines, often including both cancerous and non-cancerous cells. Data from structurally similar compounds indicate that the this compound scaffold could exhibit a range of cytotoxic activities.

For example, certain benzomorpholine derivatives have demonstrated potent antiproliferative effects against non-small cell lung cancer lines. nih.gov Conversely, the addition of a morpholine fragment to other heterocyclic systems, such as 2-benzimidazolylquinoxalines, has been reported to decrease cytotoxicity, highlighting the nuanced role of this moiety. nih.gov The presence of halogen atoms can also significantly influence biological activity. The toxicity of fluoroaromatic compounds is often comparable to their non-fluorinated analogues, though metabolism of some fluorine-containing drugs can yield toxic byproducts like fluoroacetic acid. researchgate.netnih.gov Brominated compounds have also shown significant, dose-dependent cytotoxicity in various contexts. rsc.org

A preliminary assessment of this compound would involve screening against a standard panel of cancer cell lines to determine its half-maximal inhibitory concentration (IC₅₀).

| Analogue Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Benzomorpholine derivative 6y | A549 (Lung Carcinoma) | Antiproliferation | 1.1 | nih.gov |

| Benzomorpholine derivative 6y | NCI-H1975 (Lung Carcinoma) | Antiproliferation | 1.1 | nih.gov |

| 2-((4-(3,4-Dichlorobenzyl)…)hydrazinyl)thieno[3,2-d]pyrimidin-4-yl)morpholine | H460 (Lung Carcinoma) | Cytotoxicity | Data Not Quantified | researchgate.net |

| 2-((4-(3,4-Dichlorobenzyl)…)hydrazinyl)thieno[3,2-d]pyrimidin-4-yl)morpholine | HT-29 (Colon Carcinoma) | Cytotoxicity | Data Not Quantified | researchgate.net |

| Photoactivatable Manganese(I) Bromo Complex | HepG2 (Hepatocellular Carcinoma) | Photocytotoxicity | 7.1 | rsc.org |

Phenotypic screening represents a powerful, unbiased approach to drug discovery that identifies compounds based on their observable effects on cells or organisms, without preconceived notions about the molecular target. wikipedia.orgtechnologynetworks.com This "classical pharmacology" strategy has seen a resurgence due to advancements in high-content imaging, automated microscopy, and the use of more physiologically relevant models like 3D organoids. wikipedia.orgtechnologynetworks.com

For a novel compound like this compound, with no known biological target, phenotypic screening is an ideal strategy to uncover unexpected therapeutic potential. technologynetworks.com A library of compounds including this molecule could be screened against various disease models, such as co-cultures of different cell types, patient-derived cells, or even small model organisms. technologynetworks.com High-content screening platforms can simultaneously measure dozens or hundreds of cellular parameters—including cell morphology, organelle health, protein localization, and the expression of specific biomarkers—following compound treatment.

This approach is particularly well-suited for identifying active molecules in complex disease areas where the underlying biology is not fully understood. nih.gov A hit from a phenotypic screen would subsequently require target deconvolution studies to identify the specific protein(s) and pathway(s) through which it exerts its biological effect. wikipedia.org Given that low molecular weight compounds have historically been rich sources of drugs discovered through phenotypic methods, this approach holds significant promise for elucidating the biological role of this compound. nih.gov

Development of Prodrug Strategies for Enhanced Biological Performance

Prodrug design is a versatile strategy in medicinal chemistry used to overcome suboptimal physicochemical or pharmacokinetic properties of a biologically active compound. nih.govactamedicamarisiensis.ro This approach involves the chemical modification of the active drug (the "parent drug") to form an inactive or less active derivative that, once administered, is converted in vivo to the active form through enzymatic or chemical cleavage. actamedicamarisiensis.ro This strategy can be employed to improve aqueous solubility, increase membrane permeability, enhance metabolic stability, or achieve targeted drug delivery.

For this compound, the tertiary amine within the morpholine ring presents a logical handle for prodrug modification. Should the parent compound suffer from poor solubility, a common issue in drug development, a phosphate (B84403) or phosphonate (B1237965) group could be attached to create a highly water-soluble N-phosphono prodrug. acs.org This approach has been successfully used to enable intravenous administration of otherwise poorly soluble drugs. acs.org

Alternatively, if poor membrane permeability limits oral absorption, a lipophilic moiety could be appended to the molecule to create a more lipid-soluble prodrug that can more easily cross the intestinal epithelium. The key to any successful prodrug strategy is ensuring that the modification is reversible and that the promoiety is cleaved efficiently at the desired site of action, releasing the active parent drug while generating non-toxic byproducts. acs.org The morpholine moiety itself has been incorporated into prodrug designs to modulate properties like lipophilicity. nih.gov Therefore, a systematic evaluation of potential promoieties could significantly enhance the biological performance and therapeutic utility of this compound should it demonstrate promising, but unoptimized, biological activity.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 4 Bromo 2 Fluorobenzyl Morpholine in Complex Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For 4-(4-Bromo-2-fluorobenzyl)morpholine, several chromatographic techniques are applicable, each offering unique advantages for purity assessment and the identification of related substances.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. The separation is typically achieved on a stationary phase, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Different detection modes can be employed depending on the analytical requirements:

UV-Visible Detection: Given the presence of the aromatic ring in its structure, this compound exhibits UV absorbance, making a UV-Visible detector a straightforward and robust choice for its detection and quantification.

Diode Array Detection (DAD): A DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment by comparing the spectra of the main peak with those of potential impurities.

Evaporative Light Scattering Detection (ELSD): For impurities that lack a chromophore, ELSD can be a valuable tool as it detects any non-volatile analyte, irrespective of its optical properties.

Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response for different compounds, making it useful for the quantification of impurities without the need for individual reference standards.

A typical HPLC method for the purity assessment of this compound would involve a gradient elution to resolve the main compound from any process-related impurities or degradation products.

Interactive Data Table: Representative HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |